molecular formula C10H8ClF3 B13711842 2-Chloro-4-cyclopropyl-1-(trifluoromethyl)benzene

2-Chloro-4-cyclopropyl-1-(trifluoromethyl)benzene

Cat. No.: B13711842
M. Wt: 220.62 g/mol
InChI Key: RMJDUTLSOKYCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-cyclopropyl-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8ClF3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a cyclopropyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-4-cyclopropyl-1-(trifluoromethyl)benzene involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for higher yields and cost-effectiveness by using efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropyl-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in solvents such as water or ethanol at elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 2-hydroxy-4-cyclopropyl-1-(trifluoromethyl)benzene or 2-amino-4-cyclopropyl-1-(trifluoromethyl)benzene.

    Oxidation: Formation of 2-chloro-4-cyclopropyl-1-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 2-chloro-4-cyclopropyl-1-(difluoromethyl)benzene.

Scientific Research Applications

2-Chloro-4-cyclopropyl-1-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropyl-1-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-cyclopropyl-1-(trifluoromethyl)benzene is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic effects. This uniqueness can influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8ClF3

Molecular Weight

220.62 g/mol

IUPAC Name

2-chloro-4-cyclopropyl-1-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8ClF3/c11-9-5-7(6-1-2-6)3-4-8(9)10(12,13)14/h3-6H,1-2H2

InChI Key

RMJDUTLSOKYCJI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.